molecular formula C10H11BrClNO B103913 N-(4-bromo-2,6-dimethylphenyl)-2-chloroacetamide CAS No. 17058-74-1

N-(4-bromo-2,6-dimethylphenyl)-2-chloroacetamide

Cat. No. B103913
CAS RN: 17058-74-1
M. Wt: 276.56 g/mol
InChI Key: BOGZZKCHNFBJGM-UHFFFAOYSA-N
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Description

The compound "N-(4-bromo-2,6-dimethylphenyl)-2-chloroacetamide" is not directly mentioned in the provided papers. However, the papers discuss various related compounds with similar structural motifs, such as substituted phenylacetamides and dichloroacetamides, which can provide insights into the chemical behavior and properties of the compound .

Synthesis Analysis

The synthesis of related compounds involves the acylation of substituted anilines with chloroacetyl chloride or similar acylating agents to form the corresponding acetamide derivatives. For instance, the synthesis of N-(2-methylphenyl)-2,2-dichloroacetamide and N-(4-methylphenyl)-2,2-dichloroacetamide was achieved through such methods, and these processes likely involve similar steps to those that would be used to synthesize "N-(4-bromo-2,6-dimethylphenyl)-2-chloroacetamide" .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized by various spectroscopic methods, including FTIR, FT-Raman, and X-ray crystallography. These studies reveal the planarity of the phenyl rings and the acetamide group, as well as the influence of substituents on the molecular conformation . The steric influence of methyl groups on the characteristic frequencies of the amide group has also been investigated, which would be relevant for understanding the molecular structure of "N-(4-bromo-2,6-dimethylphenyl)-2-chloroacetamide" .

Chemical Reactions Analysis

While the specific chemical reactions of "N-(4-bromo-2,6-dimethylphenyl)-2-chloroacetamide" are not detailed in the provided papers, the reactivity of similar acetamide compounds can be inferred. These compounds may undergo nucleophilic substitution reactions due to the presence of the acyl chloride moiety, and the electron-withdrawing effects of the substituents may influence the reactivity .

Physical and Chemical Properties Analysis

The physical properties such as melting points, solubility, and crystalline structure can be deduced from the X-ray crystallography data provided for similar compounds. The chemical properties, including stability, reactivity, and potential as therapeutic agents or pesticides, are also discussed. For example, an anilidoquinoline derivative exhibited significant antiviral and antiapoptotic effects, suggesting that "N-(4-bromo-2,6-dimethylphenyl)-2-chloroacetamide" could potentially have similar properties . The potential of N-derivatives as pesticides is also highlighted, which may extend to the compound of interest .

Scientific Research Applications

Chloroacetamide Derivatives in Herbicide Development

Chloroacetamide compounds, including derivatives similar to N-(4-bromo-2,6-dimethylphenyl)-2-chloroacetamide, have been explored for their application as selective herbicides. These substances are utilized to control annual grasses and broad-leaved weeds in various crops due to their inhibitory effect on fatty acid synthesis in plants (Weisshaar & Böger, 1989).

Spectroscopic and Quantum Chemical Investigations

Research involving derivatives of N-(4-bromo-2,6-dimethylphenyl)-2-chloroacetamide has focused on their structural and vibrational characteristics using spectroscopic methods and quantum chemical analyses. These studies provide insights into the molecular structure, thermodynamics, and electronic interactions within the compounds, offering potential applications in materials science and molecular engineering (Arjunan et al., 2012).

Synthesis and Polymerization

Another application involves the synthesis of polymers, where the chloroacetamide derivative serves as a precursor or a monomer for creating novel polymeric materials. For example, phase transfer catalyzed polymerization using derivatives of N-(4-bromo-2,6-dimethylphenyl)-2-chloroacetamide has been reported, leading to new materials with potential applications in coatings, adhesives, and other polymer-based technologies (Percec & Wang, 1990).

Chemical Binding and Interaction Studies

Studies have also focused on the chemical interactions of chloroacetamide derivatives with other compounds. For instance, the binding of phenoxide ions to micellar structures in the presence of chloroacetamide derivatives has been investigated, highlighting potential applications in analytical chemistry, environmental monitoring, and the development of novel surfactants (Senz & Gsponer, 1994).

Anticonvulsant Activity

Research into the pharmacological effects of N-(4-bromo-2,6-dimethylphenyl)-2-chloroacetamide derivatives has demonstrated potential anticonvulsant activities. These studies suggest that certain chloroacetamide derivatives could be explored further for their therapeutic potential in treating neurological disorders (Severina et al., 2020).

Safety And Hazards

properties

IUPAC Name

N-(4-bromo-2,6-dimethylphenyl)-2-chloroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrClNO/c1-6-3-8(11)4-7(2)10(6)13-9(14)5-12/h3-4H,5H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOGZZKCHNFBJGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1NC(=O)CCl)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromo-2,6-dimethylphenyl)-2-chloroacetamide

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